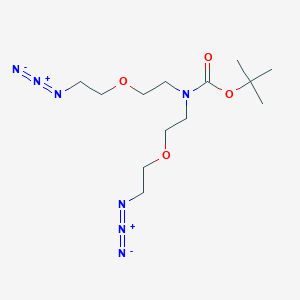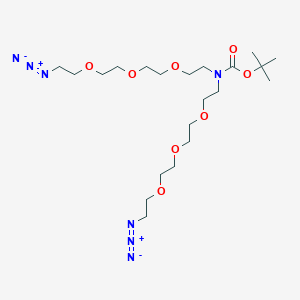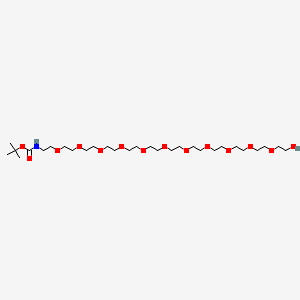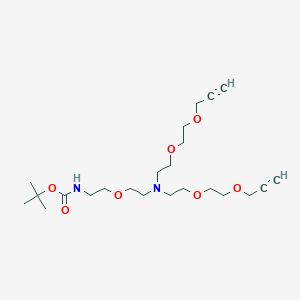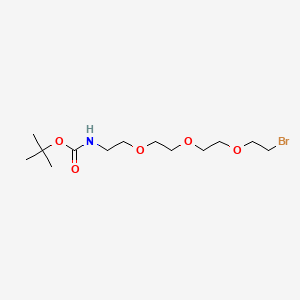
Neuroprotectant-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuroprotectant-7 is a neuroprotectant for Alzheimers disease. It shows significant neuroprotection and antioxidative properties, crossing the blood-brain barrier (BBB).
Wissenschaftliche Forschungsanwendungen
Understanding Neuroprotection and Its Challenges
Background on Neuroprotection : Neuroprotection aims to prevent damage to brain tissue, particularly in the context of ischemic insults, by safeguarding salvageable neurons. Although experimental studies have shown promise, translating these findings into clinical success has been challenging. This is attributed to factors like the heterogeneity of human stroke, differences in methodologies between preclinical and clinical studies, and regulatory barriers (Tymianski, 2010).
Translational Difficulties : A key issue in neuroprotection research is the failure to replicate the success of animal model studies in human clinical trials. This discrepancy stems from methodological variations and the complexities of acute ischemic stroke syndromes in humans. The research suggests that a more focused approach, targeting specific stroke indications in well-defined patient populations, might be more effective (Donnan, 2008).
Innovative Strategies and Future Directions
Technological Advances in Neuroprotection : Advances in technology, particularly in data acquisition and analysis, are seen as potential game-changers in neuroprotection research. Projects like NASA's Smart Probe and Nanoelectrode Array are examples of such innovations, potentially enabling more accurate and effective neuroprotective strategies (Andrews, 2005).
Biocompatible Neuroprotectants : Recent developments include the creation of nucleotide-based neuroprotectants that act as both antioxidants and P2Y-R agonists. These compounds show promise in treating neurodegenerative diseases and brain injuries associated with oxidative damage. They offer a novel approach, combining metabolic stability with high potency (Azran et al., 2013).
Overcoming Clinical Trial Challenges
- Clinical Trials and Neuroprotection : Clinical trials in neuroprotection have faced significant hurdles, with many promising treatments failing to demonstrate efficacy in human stroke cases. To address this, a more rigorous approach in preclinical and clinical phases, including the use of novel human models of cerebral ischemia and better alignment of methodologies, is recommended (Minnerup et al., 2012).
Eigenschaften
CAS-Nummer |
1610504-84-1 |
|---|---|
Produktname |
Neuroprotectant-7 |
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.44 |
IUPAC-Name |
5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide |
InChI |
InChI=1S/C22H24N2O4/c1-28-19-8-9-21-20(13-19)16(14-24-21)10-11-23-22(27)12-18(26)7-4-15-2-5-17(25)6-3-15/h2-3,5-6,8-9,13-14,24-25H,4,7,10-12H2,1H3,(H,23,27) |
InChI-Schlüssel |
BPMOENJVOOOATO-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CNC2=C1C=C(OC)C=C2)CC(CCC3=CC=C(O)C=C3)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Neuroprotectant-7; Neuroprotectant 7; Neuroprotectant7; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



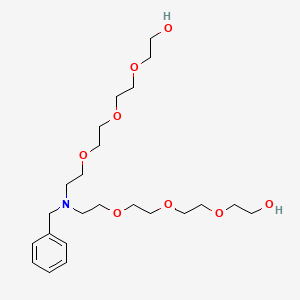

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)


